Cas no 1137477-34-9 (6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide)

6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide 化学的及び物理的性質
名前と識別子
-
- 6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide
- 6-[(5-cyanopyrazin-2-yl)amino]-4-(piperidin-4-ylmethylamino)pyridine-3-carboxamide
- SCHEMBL619862
- 6-[(5-cyanopyrazin-2-yl)amino]-4-{[(piperidin-4-yl)methyl]amino}pyridine-3-carboxamide
- 1137477-34-9
-
- インチ: InChI=1S/C17H20N8O/c18-6-12-8-23-16(10-21-12)25-15-5-14(13(9-24-15)17(19)26)22-7-11-1-3-20-4-2-11/h5,8-11,20H,1-4,7H2,(H2,19,26)(H2,22,23,24,25)
- InChIKey: ALSWRIZRDIKCDV-UHFFFAOYSA-N
- SMILES: NC(C1=CN=C(NC2=CN=C(C=N2)C#N)C=C1NCC3CCNCC3)=O
計算された属性
- 精确分子量: 352.17600729g/mol
- 同位素质量: 352.17600729g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 9
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 514
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 142Ų
6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM168679-1g |
6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide |
1137477-34-9 | 95%+ | 1g |
$830 | 2021-08-05 | |
Cooke Chemical | BD8738547-1g |
6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide |
1137477-34-9 | 95+% | 1g |
RMB 3998.40 | 2025-02-21 | |
Alichem | A099001656-1g |
6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide |
1137477-34-9 | 95% | 1g |
$749.70 | 2023-09-04 | |
Chemenu | CM168679-1g |
6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide |
1137477-34-9 | 95%+ | 1g |
$793 | 2023-03-05 |
6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide 関連文献
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamideに関する追加情報
Introduction to 6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide (CAS No. 1137477-34-9)
6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide, also known by its CAS number 1137477-34-9, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of nicotinamides and features a unique structural arrangement that includes a cyanopyrazine moiety and a piperidine ring. The combination of these functional groups endows the molecule with a range of biological activities, making it a promising candidate for various pharmaceutical developments.
The structure of 6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide is characterized by its intricate arrangement of nitrogen-containing heterocycles. The cyanopyrazine group, which is known for its strong electron-withdrawing properties, contributes to the compound's overall stability and reactivity. Meanwhile, the piperidine ring, a common motif in many bioactive molecules, provides flexibility and enhances the compound's ability to interact with biological targets. This dual functionality makes the molecule particularly interesting for drug design and development.
Recent studies have highlighted the potential of 6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research has shown that this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Specifically, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators of inflammatory responses.
In addition to its anti-inflammatory effects, 6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide has also shown promise in cancer therapy. Preclinical studies have demonstrated that the compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the activation of the PI3K/Akt pathway, which is frequently dysregulated in various types of cancer. This makes it a potential candidate for combination therapy with other anticancer agents.
The pharmacokinetic properties of 6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide have also been extensively studied. Research indicates that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its clinical development. Its oral bioavailability is relatively high, and it demonstrates good tissue penetration, making it suitable for systemic administration. Furthermore, the compound shows low toxicity in preclinical models, which is a crucial factor for its safety profile.
The structural optimization of 6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide has been an active area of research. Scientists are exploring various modifications to enhance its potency and selectivity while minimizing potential side effects. For example, substituting different functional groups on the piperidine ring or modifying the cyanopyrazine moiety can lead to compounds with improved biological activities. These efforts are aimed at developing more effective and safer therapeutic agents for clinical use.
In conclusion, 6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ymethyl)amin)nicotinamide) (CAS No. 1137477-34-9) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry and drug discovery. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, paving the way for innovative treatments in various medical fields.
1137477-34-9 (6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide) Related Products
- 2227710-94-1(methyl (3S)-4-cyclohexyl-3-hydroxybutanoate)
- 361171-04-2(4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide)
- 2229134-79-4(1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one)
- 2171469-19-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}hex-5-enoic acid)
- 2171975-14-5(tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate)
- 1071-30-3(Ethanol, 2-(methylamino)-, hydrogen sulfate (ester))
- 2172180-99-1(1-(5-cyclopropylpyridin-3-yl)sulfanyl-4-methylpentan-2-one)
- 2171709-68-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pyridine-4-carboxylic acid)
- 1285536-79-9(N'-[(1E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide)
- 1601112-20-2(1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene)




